1-Benzyl-4-methylpiperidin-3-amine
Overview
Description
1-Benzyl-4-methylpiperidin-3-amine is a compound with the molecular weight of 204.32 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1-Benzyl-4-methylpiperidin-3-amine involves several steps, including N-acylation of 3-Amino-4-methyl pyridine, Quarternization using benzyl halide, partial reduction, hydrolysis, reductive amination, and resolution .Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-methylpiperidin-3-amine is C13H20N2 . The InChI code is 1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 .Physical And Chemical Properties Analysis
1-Benzyl-4-methylpiperidin-3-amine is a liquid at room temperature . The exact density, boiling point, and melting point are not available .Scientific Research Applications
1. Use in Pharmaceutical Industry
- Summary of the Application: Piperidines, including 1-Benzyl-4-methylpiperidin-3-amine, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
- Methods of Application or Experimental Procedures: The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
2. Use in Biocatalytic Dynamic Kinetic Resolution-Asymmetric Reductive Amination
- Methods of Application or Experimental Procedures: This involves a dynamic kinetic resolution-asymmetric reductive amination process catalyzed using only an imine reductase . Four rounds of protein engineering endowed wild-type Poc IRED with higher reactivity, better stereoselectivity, and a broader substrate scope .
- Results or Outcomes: Various chiral amine products were synthesized with up to >99.9% ee, >99:1 dr, and >99% conversion . The practicability of the developed biocatalytic method was confirmed by producing a key intermediate of tofacitinib in 74% yield, >99.9% ee, and 98:2 dr at a challenging substrate loading of 110 g L −1 .
3. Use in Synthesis of Biologically Active Molecules
- Summary of the Application: β-Branched chiral amines with contiguous stereocenters, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, are valuable building blocks for preparing various biologically active molecules . These molecules are widespread in biologically active molecules including pharmaceuticals lirexapride, moxifloxacin, and tofacitinib .
- Methods of Application or Experimental Procedures: The synthesis involves a dynamic kinetic resolution-asymmetric reductive amination process catalyzed using only an imine reductase . Four rounds of protein engineering endowed wild-type Poc IRED with higher reactivity, better stereoselectivity, and a broader substrate scope .
- Results or Outcomes: Various chiral amine products were synthesized with up to >99.9% ee, >99:1 dr, and >99% conversion . The practicability of the developed biocatalytic method was confirmed by producing a key intermediate of tofacitinib in 74% yield, >99.9% ee, and 98:2 dr at a challenging substrate loading of 110 g L −1 .
4. Use in the Preparation of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
- Summary of the Application: (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine is a pivotal chiral intermediate in the synthesis of certain pharmaceuticals . There is a need for a simple, energy economical, financially cheaper, plant-friendly, and environment-friendly process for its preparation .
- Methods of Application or Experimental Procedures: The preparation involves a new process that does not use hygroscopic and pyrophoric chemicals and yet provides better yields .
- Results or Outcomes: The new process addresses the drawbacks of prior art and very complex methodologies applied for the preparation of the (1-Benzyl-4-methyl piperidin-3-yl)-methylamine .
5. Use in the Synthesis of Piperidine Derivatives
- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Methods of Application or Experimental Procedures: The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
6. Use in the Preparation of (1-Benzyl-4-methylpiperidin-4-yl)methyl (Methyl)amine
- Summary of the Application: (1-Benzyl-4-methylpiperidin-4-yl)methyl (Methyl)amine is a compound that can be synthesized from 1-Benzyl-4-methylpiperidin-3-amine .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1-benzyl-4-methylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXOVBYIBQJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712393 | |
Record name | 1-Benzyl-4-methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methylpiperidin-3-amine | |
CAS RN |
1039738-27-6 | |
Record name | 1-Benzyl-4-methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-methylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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